N-(2-bromo-4-methylphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromo-4-methylphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable component in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methylphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. The initial step often includes the formation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. Subsequent steps involve the introduction of the bromo and methyl groups on the phenyl ring, followed by the attachment of the fluorophenylamino group. The reaction conditions usually require the use of catalysts such as copper(I) iodide and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize the use of hazardous reagents and to ensure scalability. Techniques such as crystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-methylphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted triazoles, which can be further functionalized for specific applications in medicinal chemistry and material science.
Scientific Research Applications
N-(2-bromo-4-methylphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-methylphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s triazole ring can form strong hydrogen bonds and coordinate with metal ions, which can inhibit the activity of certain enzymes. Additionally, the presence of the bromo and fluorophenyl groups enhances its binding affinity and specificity towards its targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-4-methylphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide
- N-(2-bromo-4-methylphenyl)-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide
- N-(2-bromo-4-methylphenyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide
Uniqueness
What sets N-(2-bromo-4-methylphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide apart from similar compounds is its unique combination of substituents, which confer distinct chemical and biological properties. The presence of both bromo and fluorophenyl groups enhances its reactivity and binding affinity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H13BrFN5O |
---|---|
Molecular Weight |
390.21 g/mol |
IUPAC Name |
N-(2-bromo-4-methylphenyl)-5-(4-fluoroanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C16H13BrFN5O/c1-9-2-7-13(12(17)8-9)20-16(24)14-15(22-23-21-14)19-11-5-3-10(18)4-6-11/h2-8H,1H3,(H,20,24)(H2,19,21,22,23) |
InChI Key |
HYCVGSXNCRUGRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NNN=C2NC3=CC=C(C=C3)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.